

A Technical Guide to Olopatadine-d3 N-Oxide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Olopatadine-d3 N-Oxide

Cat. No.: B15513721

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **Olopatadine-d3 N-Oxide**, a deuterated metabolite of the antihistamine Olopatadine. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug metabolism studies, pharmacokinetic analysis, and bioanalytical method development. **Olopatadine-d3 N-Oxide** is a critical tool for use as an internal standard in quantitative analyses, leveraging the stability of deuterium labeling to enhance analytical accuracy.

Commercial Availability

Olopatadine-d3 N-Oxide is available from several specialized chemical suppliers that provide reference standards for research and development purposes. Sourcing from a reputable supplier is crucial to ensure the quality and integrity of the material for experimental use. The table below lists some of the commercial suppliers for this compound.

Supplier	Website	CAS Number	Molecular Formula	Molecular Weight
Toronto Research Chemicals (LGC Standards)	--INVALID-LINK--	1246832-94-9	C ₂₁ H ₂₀ D ₃ NO ₄	356.43
ChemicalBook	--INVALID-LINK--	1246832-94-9	C ₂₁ H ₂₀ D ₃ NO ₄	356.43
Mithridion	--INVALID-LINK--	1246832-94-9	C ₂₁ H ₂₀ D ₃ NO ₄	356.43
Lotusfeet Pharma	--INVALID-LINK--	1246832-94-9	C ₂₁ H ₂₀ D ₃ NO ₄	356.43
Cleanchem Laboratories	--INVALID-LINK--	1331666-71-7	Not Specified	Not Specified
Pharmaffiliates	--INVALID-LINK--	1246832-94-9	C ₂₁ H ₂₀ D ₃ NO ₄	356.43
Axios Research	--INVALID-LINK--	Not Specified	C ₂₁ H ₂₀ D ₃ NO ₄	356.44

Physicochemical Properties and Data

The following table summarizes key physicochemical data for **Olopatadine-d3 N-Oxide**. This information is typically provided in the Certificate of Analysis (CoA) from the supplier.

Parameter	Typical Specification/Value
Purity (by HPLC)	>95% [1] (specification for non-deuterated form)
Isotopic Enrichment	≥98% Deuterium Incorporation (typical for deuterated standards)
Appearance	White to Off-White Solid
Melting Point	108-112°C (decomposes) [2]
Storage Temperature	-20°C [1]
Solubility	Soluble in Methanol, DMSO

Synthesis and Experimental Protocols

The synthesis of **Olopatadine-d3 N-Oxide** involves two key stages: the synthesis of the deuterated precursor, Olopatadine-d3, followed by its oxidation to the corresponding N-oxide.

Synthesis of Olopatadine-d3

While a specific protocol for Olopatadine-d3 is not publicly detailed, a common strategy for introducing deuterium at the N,N-dimethyl group involves using a deuterated alkylating agent. A plausible synthetic route would be the N-alkylation of a suitable amine precursor with a deuterated methyl source, such as iodomethane-d3 or dimethyl-d6 sulfate.

General Protocol for N-Oxidation of Tertiary Amines

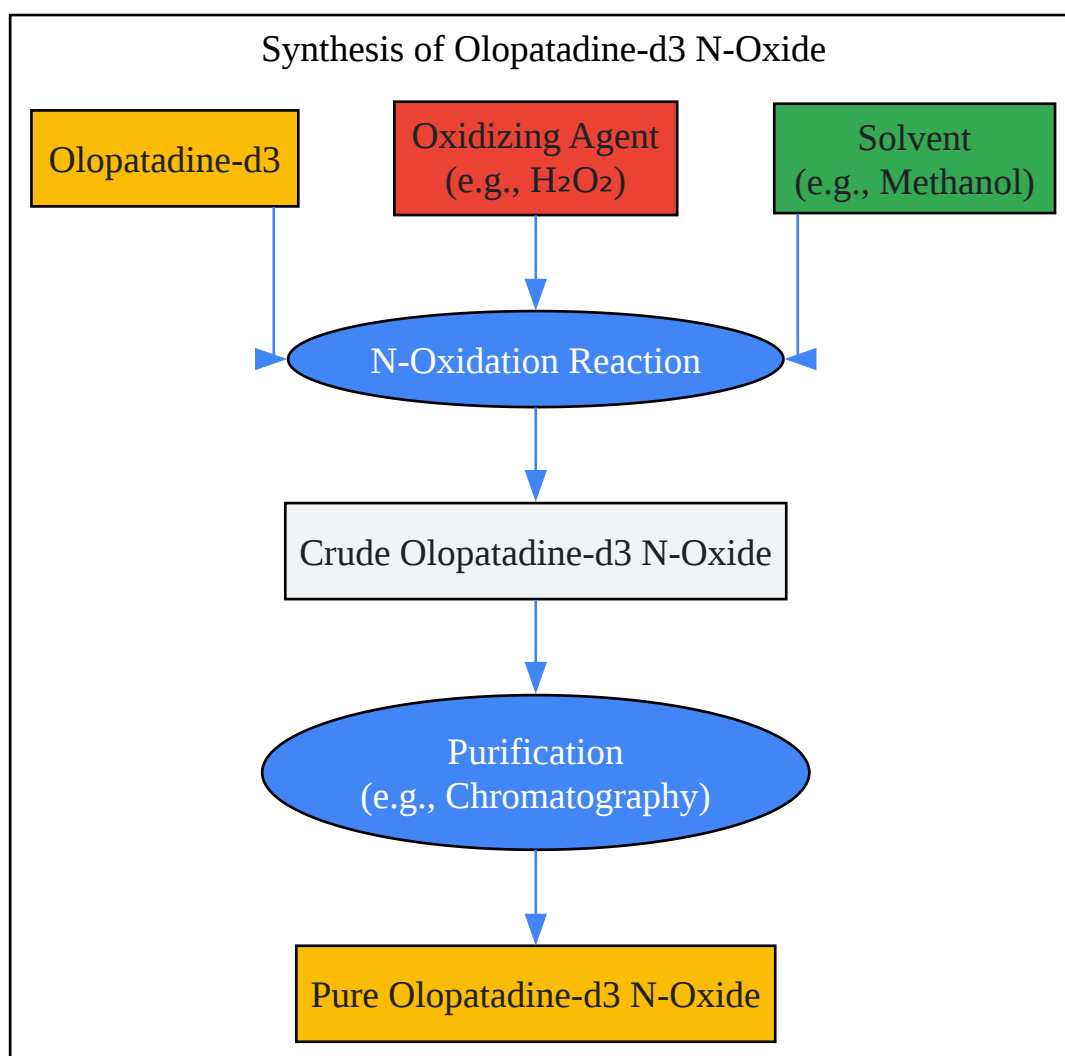
The conversion of the tertiary amine group in Olopatadine-d3 to its N-oxide can be achieved through various established oxidation methods. A general experimental protocol using a common oxidizing agent like hydrogen peroxide is provided below. This protocol is based on general procedures for the N-oxidation of tertiary amines and would require optimization for this specific substrate.^{[1][3][4]}

Materials:

- Olopatadine-d3
- Hydrogen peroxide (30% aqueous solution)
- Methanol or another suitable solvent
- Catalyst (e.g., flavin, ruthenium, or tungsten-based catalysts - optional but can improve efficiency)^{[1][3][4]}
- Manganese dioxide (for quenching excess H₂O₂)
- Anhydrous magnesium sulfate or sodium sulfate
- Celite or a similar filter aid
- Solvents for purification (e.g., dichloromethane, methanol)

Procedure:

- Dissolve Olopatadine-d3 in a suitable solvent such as methanol in a round-bottom flask.
- If using a catalyst, add it to the solution.
- Cool the mixture in an ice bath.
- Slowly add a stoichiometric amount of 30% hydrogen peroxide to the stirred solution.
- Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, quench any excess hydrogen peroxide by the careful addition of a small amount of manganese dioxide until gas evolution ceases.
- Filter the mixture through a pad of Celite to remove the manganese dioxide and any catalyst residues.
- Dry the filtrate over anhydrous magnesium sulfate or sodium sulfate.
- Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude **Olopatadine-d3 N-Oxide**.
- Purify the crude product using column chromatography on silica gel or preparative HPLC to yield the pure N-oxide.



[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of **Olopatadine-d3 N-Oxide**.

Analytical Methodologies

Olopatadine-d3 N-Oxide is primarily utilized as an internal standard for the quantification of Olopatadine N-Oxide in biological matrices using LC-MS or LC-MS/MS. The use of a stable isotope-labeled internal standard is the gold standard in bioanalysis as it co-elutes with the analyte and experiences similar matrix effects, leading to more accurate and precise quantification.

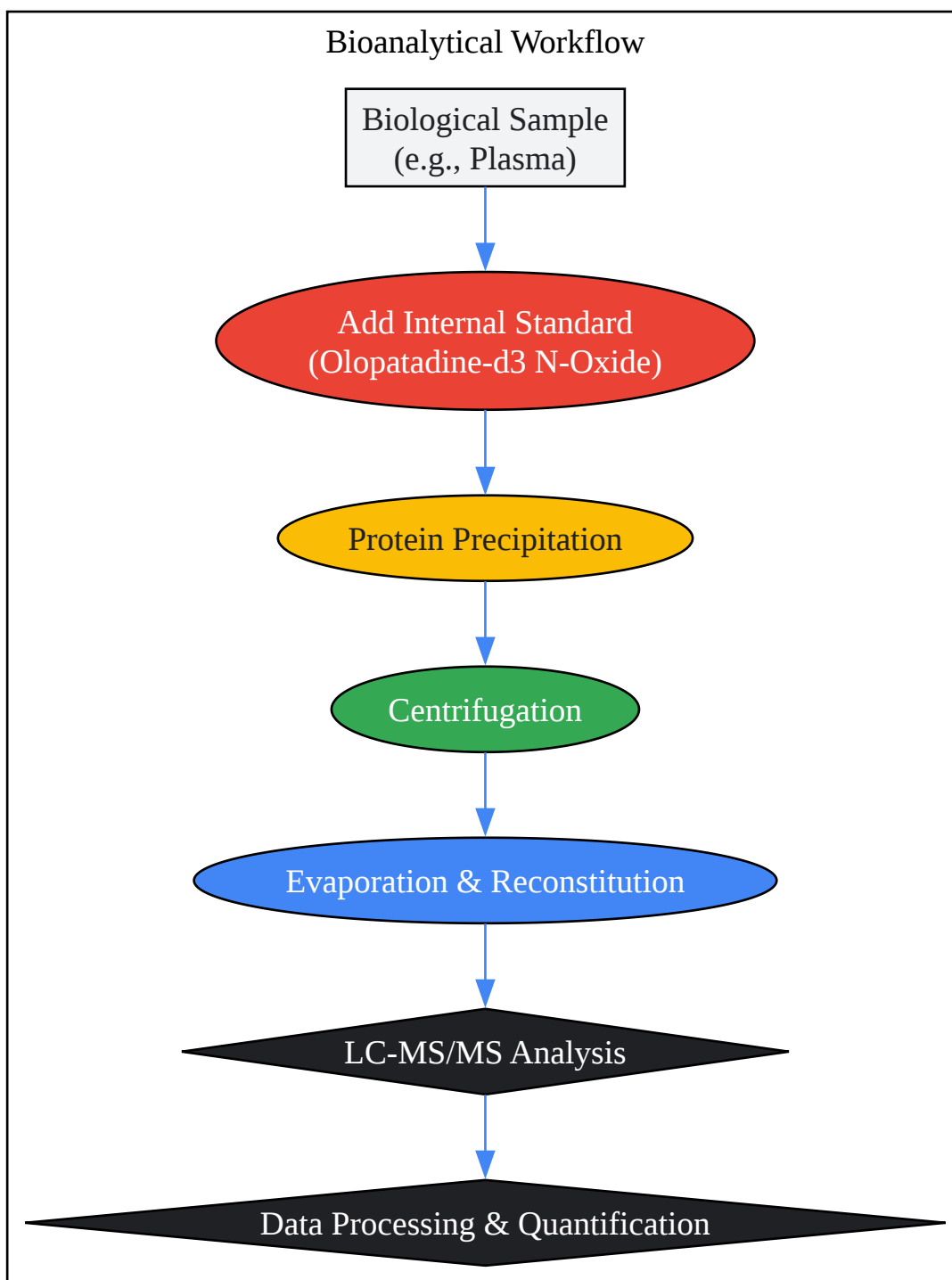
General LC-MS/MS Method Protocol

Sample Preparation:

- To a known volume of the biological sample (e.g., plasma, urine), add a precise amount of **Olopatadine-d3 N-Oxide** solution as the internal standard.
- Perform protein precipitation by adding a solvent such as acetonitrile.
- Vortex the sample and centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Analysis:

- **Liquid Chromatography:** A reverse-phase C18 column is typically used for separation. The mobile phase often consists of a gradient of an aqueous solution with a modifier (e.g., formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
- **Mass Spectrometry:** A tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is commonly employed. Specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) are monitored for both Olopatadine N-Oxide and **Olopatadine-d3 N-Oxide**.



[Click to download full resolution via product page](#)

A typical workflow for the quantification of Olopatadine N-Oxide.

Method Validation

A bioanalytical method using **Olopatadine-d3 N-Oxide** as an internal standard should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized in the table below.

Validation Parameter	Description
Specificity	The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Linearity	The range over which the method is accurate and precise.
Accuracy	The closeness of the measured values to the true values.
Precision	The degree of scatter between a series of measurements of the same sample.
Recovery	The efficiency of the extraction process.
Matrix Effect	The effect of other components in the sample matrix on the ionization of the analyte and internal standard.
Stability	The stability of the analyte and internal standard in the biological matrix under different storage and processing conditions. ^[5]

Stability and Storage

Deuterated standards are generally stable, but proper storage is essential to maintain their integrity.

- **Storage:** **Olopatadine-d3 N-Oxide** should be stored at -20°C in a tightly sealed container, protected from light and moisture.
- **Stability:** Long-term stability should be assessed as part of the analytical method validation. Potential issues to consider include degradation of the N-oxide functionality and H/D back-exchange, although the latter is less likely for deuterium on a methyl group.^[5]

This technical guide provides a foundational understanding of **Olopatadine-d3 N-Oxide** for its application in a research setting. For specific and detailed information, researchers should always refer to the Certificate of Analysis provided by their supplier and consult relevant scientific literature for method development and validation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. asianpubs.org [asianpubs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Technical Guide to Olopatadine-d3 N-Oxide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15513721#commercial-suppliers-of-olopatadine-d3-n-oxide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com